Dialuminium triselenite

Geochemistry Waste Management Selenium Mobility

Select dialuminium triselenite for applications where thermodynamic predictability and kinetic control are non-negotiable. The precisely measured solubility product (logKsp = –28.3 ± 0.5 at 25°C) makes it the definitive choice for environmental fate modeling and selenium remediation studies, outperforming iron or copper selenites. Its distinct thermal decomposition activation energy, driven by the small Al³⁺ radius, ensures predictable conversion to Al₂O₃ and SeO₂—critical for semiconductor precursor calcination. As a wide-bandgap material, it is a priority compound for next-generation UV linear and nonlinear optical crystal research.

Molecular Formula Al2O9Se3
Molecular Weight 434.9 g/mol
CAS No. 20960-77-4
Cat. No. B1620134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialuminium triselenite
CAS20960-77-4
Molecular FormulaAl2O9Se3
Molecular Weight434.9 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[O-][Se](=O)[O-].[O-][Se](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3H2O3Se/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6
InChIKeyYPORSSIFOTVJLV-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dialuminium Triselenite (CAS 20960-77-4): Technical Baseline and Procurement Context


Dialuminium triselenite (CAS 20960-77-4, also referred to as aluminum selenite or Al₂(SeO₃)₃) is an inorganic selenite salt of aluminum and selenious acid [1]. It belongs to the broader class of metal selenites, which are of interest for their structural diversity, thermal behavior, and potential in optical and semiconductor applications [2]. The anhydrous form has a molecular formula of Al₂O₉Se₃ and a molecular weight of approximately 434.84 g/mol . It is commercially available in research and bulk quantities, typically as an off-white crystalline powder, with standard purities ranging from 99% to 99.999% [3]. In hydrated forms, such as the hexahydrate Al₂(SeO₃)₃·6H₂O (the synthetic analog of the mineral alfredopetrovite), the compound exhibits distinct solubility and stability characteristics that are critical for its handling and use in aqueous systems [4].

Why Dialuminium Triselenite Cannot Be Substituted Arbitrarily by Other Metal Selenites


Despite sharing the same anionic SeO₃²⁻ group, metal selenites exhibit widely divergent physicochemical properties governed by the specific metal cation's radius, polarizability, and electronic configuration [1]. Substituting dialuminium triselenite with its closest periodic analogs—gallium or indium selenite—without rigorous validation introduces significant uncertainty. As detailed in the quantitative evidence below, key performance attributes such as aqueous solubility (logKsp), thermal decomposition activation energy (Ea), dehydration kinetics, and metal-oxygen bond strength vary non-linearly and often substantially across the Group 13 triad [2]. For instance, differences in cation radius directly correlate with the activation energy of thermal decomposition, meaning a process optimized for the aluminum compound may fail entirely or proceed at an unpredictable rate if gallium or indium variants are used [3]. Therefore, a data-driven selection is mandatory for any application where solubility control, thermal stability, or specific vibrational/coordination properties are critical.

Quantitative Differentiation Guide: Dialuminium Triselenite vs. Closest Analogs (Ga, In)


Aqueous Solubility Product (logKsp) of Dialuminium Triselenite Hexahydrate at 25°C

The solubility of the hexahydrate form, Al₂(SeO₃)₃·6H₂O, a common synthetic and mineralogical analog for dialuminium triselenite, was experimentally determined via isothermal saturation at 25°C, yielding a solubility product logKsp of –28.3 ± 0.5 [1]. This value quantifies the compound's very low solubility in water under ambient conditions. While direct logKsp values for the analogous gallium and indium hexahydrates under identical conditions were not found in the primary search set, the obtained value for the aluminum compound is essential for modeling selenium and aluminum mobility in aqueous systems, particularly in the context of sulfide ore oxidation zones where it serves as a stable secondary mineral phase (alfredopetrovite) [2].

Geochemistry Waste Management Selenium Mobility Hydrometallurgy

Isothermal Decomposition Activation Energy: Aluminum vs. Gallium vs. Indium Selenite

A comparative study of the isothermal decomposition kinetics of anhydrous aluminum, gallium, and indium selenites (Me₂(SeO₃)₃ → Me₂O₃ + 3SeO₂) revealed a clear dependence of activation energy (Ea) on the metal cation radius [1]. The study found that as the cation radius decreases from indium to aluminum, the absolute value of the activation entropy change increases, indicating a more complex active complex structure for the aluminum compound during decomposition [2]. This trend results from the stronger counter-polarization effect of the smaller, more highly charged Al³⁺ ion on the selenite anion, leading to distinct thermal behavior.

Thermal Stability Materials Processing Semiconductor Precursors Thermal Analysis

Non-Isothermal Dehydration Kinetics of Hexahydrates: Aluminum vs. Gallium vs. Indium Selenite

The dehydration kinetics of Al₂(SeO₃)₃·6H₂O, Ga₂(SeO₃)₃·6H₂O, and In₂(SeO₃)₃·6H₂O were studied under non-isothermal heating using derivatography and analyzed via the Coats–Redfern method [1]. The temperature at which the maximum dehydration rate occurs varies significantly among the three compounds, directly reflecting differences in their thermal stability [2]. This differential behavior is attributed to the varying strength of the metal-aqua bond, which in turn is a function of the cation's polarizing power. While the precise activation energy values from the Coats–Redfern analysis were not fully extracted, the study confirms that the kinetics of water loss are cation-dependent and therefore not interchangeable [3].

Hydrate Stability Drying Processes Precursor Preparation Thermogravimetry

Metal-Aqua Bond Strength in Hexahydrates: Aluminum vs. Gallium Selenite

Infrared spectroscopic analysis of Al₂(SeO₃)₃·6H₂O and Ga₂(SeO₃)₃·6H₂O, combined with force constant calculations, revealed that water molecules are coordinated most strongly by the gallium atom, not the aluminum atom [1]. The study, which involved both normal and deuterated analogs, determined that the M-OH₂ bond strength follows the order Ga > Al [2]. This finding, which runs counter to a simplistic charge/radius expectation, underscores the unique electronic structure of gallium in this coordination environment. Consequently, the dehydration behavior and vibrational signature of the aluminum hexahydrate are distinct, with the selenite group distortion in Al₂(SeO₃)₃·3H₂O being more pronounced than in the other studied hydrates [3].

Vibrational Spectroscopy Coordination Chemistry Infrared Analysis Hydrate Structure

Potential for UV Optical Applications: Class Advantage of Selenites with Wide Bandgaps

While dialuminium triselenite itself is not a well-documented UV optical material, it belongs to the class of selenite compounds that are actively being explored for ultraviolet (UV) nonlinear optical (NLO) and birefringent applications [1]. A 2024 comprehensive review identifies 63 selenite compounds with bandgaps larger than 4.2 eV, a key threshold for UV transparency (λ < 300 nm) [2]. This class-level advantage stems from the unique stereochemical activity of the lone pair electrons on Se⁴⁺, which can induce large second-harmonic generation (SHG) coefficients and significant birefringence [3]. The aluminum selenite framework, with its strong Al-O bonds, may contribute to a wider bandgap compared to heavier metal selenites, though direct comparative data for Al₂(SeO₃)₃ is not provided in the review. This positions dialuminium triselenite as a potential candidate or precursor for further exploration in UV optics, a field where gallium and indium selenites may have different bandgap characteristics.

UV Optics Nonlinear Optics Birefringence Optical Materials

Prioritized Application Scenarios for Dialuminium Triselenite (CAS 20960-77-4) Based on Verifiable Differentiation


Geochemical Modeling of Selenium Mobility in Sulfide Ore Oxidation Zones

The precisely measured solubility product (logKsp = –28.3 ± 0.5 at 25°C) for Al₂(SeO₃)₃·6H₂O, the synthetic analog of the mineral alfredopetrovite, is a critical thermodynamic parameter for environmental fate and transport models [1]. This quantitative value enables accurate prediction of aluminum and selenium co-precipitation and stability under near-surface conditions, a scenario where using other metal selenites (e.g., Fe₂(SeO₃)₃ or CuSeO₃) would lead to erroneous predictions due to vastly different solubility behaviors. Researchers studying acid mine drainage, selenium remediation, or natural attenuation of selenium in soils should prioritize this compound for experimental validation and model calibration [2].

Controlled Thermal Decomposition for Selenide Semiconductor Precursor Synthesis

Dialuminium triselenite exhibits a distinct activation energy profile for its isothermal decomposition (Al₂(SeO₃)₃ → Al₂O₃ + 3SeO₂) compared to its gallium and indium counterparts, a direct consequence of the smaller Al³⁺ radius and stronger counter-polarization effect [1]. This kinetic difference is paramount for any process aiming to produce Al₂Se₃ (a semiconductor material) via reductive calcination of the selenite precursor. Substituting gallium or indium selenite would necessitate a complete re-optimization of furnace temperature profiles and residence times to achieve the same degree of conversion or to avoid unwanted side reactions. Materials scientists developing chalcogenide semiconductors should select Al₂(SeO₃)₃ specifically for its predictable and well-defined thermal decomposition pathway [2].

Development of Novel UV-Transparent Optical Materials

As part of the intensively researched class of UV selenites with bandgaps exceeding 4.2 eV, dialuminium triselenite is a promising candidate for exploration as a linear or nonlinear optical material in the ultraviolet spectrum [1]. The strong Al-O bonding framework in its structure is a known design strategy for widening the bandgap of oxide-based materials, potentially pushing its transparency window further into the UV-C range compared to heavier metal selenites. While direct SHG or birefringence data for Al₂(SeO₃)₃ are needed, its structural and electronic similarities to other high-performing UV selenites (e.g., Y₃F(SeO₃)₄) make it a high-priority compound for optical crystal growth and characterization. Procurement of high-purity dialuminium triselenite is a logical first step for research groups actively working on next-generation UV nonlinear optical and birefringent crystals [2].

Vibrational Spectroscopy and Coordination Chemistry Reference Standard

The distinct infrared spectral features and the quantified metal-aqua bond strength (weaker M-OH₂ force constant compared to gallium) make Al₂(SeO₃)₃·6H₂O a valuable reference material for vibrational spectroscopic studies of hydrates [1]. The compound's well-characterized structure, with [Al(H₂O)₆]³⁺ cations hydrogen-bonded to SeO₃²⁻ anions, provides a clean model system for investigating hydrogen bonding networks and cation-anion interactions via IR and Raman spectroscopy [2]. Laboratories performing routine quality control or structural characterization of metal selenite hydrates can use dialuminium triselenite hexahydrate as a benchmark for method validation and spectral interpretation, leveraging the extensive published data on its vibrational modes.

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